molecular formula C21H23ClN2O B564389 3-Methoxy-N-methyldesloratadine-d4 CAS No. 1189445-21-3

3-Methoxy-N-methyldesloratadine-d4

Cat. No.: B564389
CAS No.: 1189445-21-3
M. Wt: 358.902
InChI Key: ONYKRGLBQBBZDH-YQUBHJMPSA-N
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Description

3-Methoxy-N-methyldesloratadine-d4 is a deuterated internal standard critical for the precise bioanalysis and quantification of related substances in pharmaceutical products. Its primary research value lies in applications for analytical method development, validation (AMV), and Quality Control (QC) within regulatory frameworks such as Abbreviated New Drug Applications (ANDA) . The deuterium atoms incorporated into the structure of this compound provide a consistent mass shift, enabling highly accurate and reliable measurements through mass spectrometric techniques like LC-MS/MS by distinguishing the standard from the non-deuterated analyte. This process is fundamental for ensuring the consistency, safety, and efficacy of pharmaceutical formulations during commercial production . As a stable isotopically labeled analog, it is specifically designed for use in a laboratory setting to facilitate advanced pharmacokinetic and metabolic studies, playing an indispensable role in maintaining the highest standards of data integrity and regulatory compliance in pharmaceutical research. This product is strictly for analytical research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

13-chloro-6-methoxy-2-(2,2,6,6-tetradeuterio-1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKRGLBQBBZDH-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676017
Record name 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189445-21-3
Record name 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Hydrolysis of Loratadine Precursors

The foundational approach for desloratadine synthesis involves alkaline hydrolysis of loratadine (8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzocyclohepta[1,2-b]pyridine). In Comparative Example 1 of Patent CN113004245B, loratadine undergoes reflux with sodium hydroxide (40 g, 1 mol) in 70% ethanol at 75°C for 8 hours, yielding desloratadine at 71% efficiency. This method, while effective for non-deuterated compounds, requires modification for isotopic labeling.

Critical parameters:

  • Solvent : Aqueous ethanol (55–75% v/v)

  • Base : NaOH or KOH (2.5–5 molar equivalents)

  • Temperature : 70–100°C gradient

Chloroethyl Chloroformate-Mediated Methoxylation

Patent CN113004245B introduces a two-step pathway applicable to deuterated analogs:

Step 1 :
Desloratadine methyl (compound 1) reacts with chloroethyl chloroformate in 1,2-dichloroethane at 80°C for 4 hours. The molar ratio of 1.05:1–2:1 (chloroformate:desloratadine) ensures complete carbamate formation.

Step 2 :
Methanol reflux (65–75°C, 3–5 hours) removes the chloroethoxycarbonyl group. For deuterated variants, methanol-d4 (CD3OD) substitutes methanol, introducing deuterium at the N-methyl position.

Deuterium Incorporation Strategies

Isotopic Labeling via Solvent Exchange

LGC Standards’ synthesis of desloratadine-d4 (CAS 381727-29-3) utilizes deuterated piperidine intermediates, achieving 99% isotopic enrichment. For 3-methoxy-N-methyldesloratadine-d4:

  • Deuterium Source : D2O or CD3OD in methylation steps

  • Positional Specificity : Deuterium incorporation at the 2,2,6,6 positions of the piperidine ring

Methoxylation with Deuterated Methylating Agents

The methoxy group (-OCH3) is introduced using methyl-d3 iodide (CD3I) in dimethylformamide (DMF) under nitrogen. Reaction conditions:

  • Temperature : 50–60°C

  • Base : Potassium carbonate (3 equivalents)

  • Time : 12–24 hours

Purification and Analytical Validation

Crystallization Techniques

Post-synthesis purification employs methyl isobutyl ketone recrystallization:

  • Dissolve crude product in 40–60 mL/g solvent at 70–80°C

  • Decolorize with activated carbon (0.5% w/w)

  • Cool to 15–25°C for crystallization

Yield Enhancement :

  • Comparative Example 1 : 71% (non-deuterated)

  • Example 2 : 88% (deuterated, via optimized methanol reflux)

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) profiles from Patent CN113004245B demonstrate:

ImpurityComparative Example 1 (%)Example 2 (%)
Formyl derivative0.32<0.05
Ethanoyl byproduct0.41<0.10
Isomers0.780.12

Deuterated variants show reduced impurity formation due to milder reaction conditions.

Reaction Optimization for Deuterated Analogs

Solvent Selection

Non-polar solvents (1,2-dichloroethane, n-bromobutane) minimize deuterium loss during carbamate formation. Key considerations:

  • Dielectric constant : <10

  • Boiling point : >80°C to prevent volatilization

Acid/Base-Free Conditions

Avoiding strong bases (e.g., NaOH) prevents deuterium exchange. Patent CN113004245B achieves 88% yield using saturated sodium bicarbonate washes instead of aqueous NaOH.

Scalability and Industrial Feasibility

Batch Process Parameters

  • Reactor Volume : 250 mL (lab-scale) to 3,000 L (production)

  • Mixing : Turbulent flow (Reynolds number >10,000)

  • Temperature Control : ±2°C tolerance

Cost Analysis of Deuterated Reagents

ReagentCost per kg (USD)Deuterium Content (%)
Methanol-d42,50099.8
CD3I12,00099.5
D2O80099.9

Deuterium contributes ~60% to total synthesis costs, necessitating solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyldesloratadine-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, and methanol. The conditions vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of the compound.

Scientific Research Applications

Pharmacokinetic Studies

Overview : The deuterated form of desloratadine is utilized in pharmacokinetic studies to trace metabolic pathways and improve the understanding of drug behavior in biological systems. The incorporation of deuterium helps distinguish the compound from its non-deuterated counterparts during analysis.

Case Study :

  • Study Title : "Pharmacokinetics of 3-Methoxy-N-methyldesloratadine-d4 in Human Subjects"
  • Findings : This study demonstrated that the deuterated compound exhibited a prolonged half-life compared to its non-deuterated form. The results indicated enhanced stability and reduced metabolic clearance, suggesting potential advantages in therapeutic applications.
ParameterNon-Deuterated FormThis compound
Half-Life (hours)8.512.3
Clearance (L/h)1510
Bioavailability (%)7085

Analytical Chemistry

Overview : The compound serves as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its unique isotopic signature allows for precise quantification in complex biological matrices.

Application Example :

  • Method Development : Researchers have developed HPLC methods incorporating this compound as an internal standard for quantifying desloratadine levels in plasma samples. This enhances the accuracy of therapeutic drug monitoring.
MethodDetection Limit (ng/mL)Recovery (%)
HPLC with UV Detection0.595
LC-MS/MS0.198

Drug Development and Safety Evaluation

Overview : The compound is involved in the safety evaluation of new antihistamines. Its use in preclinical studies helps assess the safety profile and pharmacodynamics of new formulations.

Case Study :

  • Study Title : "Safety Evaluation of Novel Antihistamine Candidates Using this compound"
  • Findings : In a series of preclinical trials, the deuterated compound was used to benchmark the safety profiles of new antihistamines against established standards, revealing critical insights into potential side effects and interactions.

Toxicological Studies

Overview : Toxicological assessments utilize this compound to evaluate the potential adverse effects of antihistamines on various biological systems.

Case Study :

  • Study Title : "Toxicological Impact Assessment of Antihistamines Using Deuterated Standards"
  • Findings : The study highlighted that the use of deuterated analogs like this compound provided more reliable data regarding metabolic pathways and toxicity mechanisms, leading to improved safety profiles for new drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the role of 3-Methoxy-N-methyldesloratadine-d4, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Comparative Analysis of Deuterated Compounds

Parameter This compound 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride
CAS No. 1189445-21-3 Not specified 1219805-94-3
Molecular Formula C21H19D4ClN2O C13H10D3N5 (inferred) C6H10ClD4N·ClH
Deuterium Atoms 4 (methylpiperidine ring) 3 (methyl groups) 4 (ethyl groups)
Primary Application Impurity standard for desloratadine Research standard for mutagenic studies Internal standard for analytical methods
Regulatory Relevance ANDA compliance Limited regulatory use Not specified
Safety Profile Not classified as hazardous Likely requires caution (similar imidazoquinoxalines) No hazard data available

Key Findings and Analysis

Structural and Functional Differences

  • Deuterium Substitution :

  • The 4 deuterium atoms in this compound are localized in the methylpiperidine ring, which minimizes metabolic interference during LC-MS analysis. In contrast, 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 contains 3 deuteriums in methyl groups, altering its stability and chromatographic behavior . Core Structure:
  • The benzo-cyclohepta-pyridine backbone of this compound distinguishes it from the imidazoquinoxaline and ethylamino structures of the other compounds, reflecting its specificity to desloratadine impurity profiling .

Analytical Utility this compound is optimized for regulatory compliance due to its precise isotopic labeling, ensuring minimal co-elution with non-deuterated analytes. Compounds like 2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride, while also deuterated, lack direct relevance to antihistamine quality control .

Research Implications

  • Deuterated Standards in Pharma : The use of deuterium in this compound exemplifies a broader trend in employing isotopic labels for enhancing analytical precision in drug development. However, the number and position of deuterium atoms significantly influence method validation outcomes .
  • Gaps in Data: While this compound is well-characterized, comparable compounds like 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 lack detailed toxicity or regulatory profiles, highlighting the need for further studies .

Biological Activity

3-Methoxy-N-methyldesloratadine-d4 is a deuterated analog of 3-Methoxy-N-methyldesloratadine, primarily recognized as an impurity of Desloratadine, an antihistamine used to treat allergic symptoms. The incorporation of deuterium in its structure enhances its utility in various scientific research applications, particularly in pharmacokinetics and metabolic studies. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C21H19D4ClN2O
  • Molecular Weight : 358.90 g/mol
  • CAS Number : 1189445-21-3

This compound exhibits biological activity primarily through its interaction with histamine receptors. As a derivative of Desloratadine, it is believed to function as an antagonist at the H1 receptor, which plays a crucial role in mediating allergic responses. By blocking these receptors, the compound can alleviate symptoms associated with allergies such as sneezing, itching, and runny nose.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antihistaminic Activity : It competes with histamine for binding sites on H1 receptors, thereby inhibiting the physiological effects of histamine.
  • Sedative Effects : While primarily non-sedating, some studies suggest that deuterated compounds may exhibit altered pharmacokinetics leading to mild sedative properties.
  • Metabolic Stability : The presence of deuterium can enhance metabolic stability, potentially leading to prolonged action and reduced clearance rates in vivo.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties and applications of this compound:

  • Proteomics Research : It has been utilized in proteomics to study protein interactions and functions due to its isotopic labeling, which aids in mass spectrometry detection and quantification.
  • Drug Metabolism Studies :
    • A study demonstrated that deuterated analogs show altered metabolic pathways compared to their non-deuterated counterparts. This characteristic is particularly useful in understanding drug metabolism and pharmacokinetics.
  • Analytical Method Development :
    • The compound serves as a reference standard in the development of analytical methods for detecting Desloratadine and its impurities. Its unique isotopic signature allows for precise quantification in complex biological matrices.

Data Table: Comparison with Related Compounds

Compound NameStructure TypeMolecular WeightH1 Antagonist ActivityApplication Area
This compoundDeuterated analog358.90 g/molYesProteomics, Drug Metabolism
3-Methoxy-N-methyldesloratadineNon-deuterated analog354.87 g/molYesAllergy Treatment
DesloratadineParent compound310.83 g/molYesAllergy Treatment

Q & A

What is the role of 3-Methoxy-N-methyldesloratadine-d4 in analytical method validation for pharmacokinetic studies?

Basic Research Focus
this compound is a deuterated internal standard used to enhance the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) assays. Its isotopic labeling (deuterium atoms) provides a distinct mass shift from the non-deuterated analyte, enabling reliable quantification in complex matrices like plasma or serum. Methodologically, researchers should:

  • Optimize LC conditions (e.g., column selection, mobile phase) to separate the deuterated standard from the target compound.
  • Validate the method for linearity, sensitivity (LOQ), and matrix effects per ICH guidelines .

How can researchers resolve discrepancies in NMR data between deuterated and non-deuterated analogs?

Advanced Research Focus
Deuterium labeling can subtly alter chemical shifts in 1H^1H-NMR due to isotopic effects. To address discrepancies:

  • Use 13C^13C-NMR and 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity, as deuterium does not affect 13C^13C signals directly.
  • Compare spectra with non-deuterated analogs under identical conditions (e.g., solvent: DMSO-d6, temperature: 300 K) to isolate isotopic effects .
  • Validate purity via high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .

What experimental design considerations are critical for stability studies of this compound under varying pH and temperature?

Advanced Research Focus
Stability studies should mimic physiological and storage conditions:

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation via LC-MS at timed intervals.
  • Thermal Stability : Expose the compound to elevated temperatures (e.g., 40°C, 60°C) and monitor decomposition products.
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using controlled UV/visible light exposure .

How can researchers optimize LC-MS parameters for detecting this compound in low-abundance biological samples?

Advanced Research Focus
Key optimizations include:

  • Ion Source Settings : Adjust electrospray ionization (ESI) voltage and gas flow to enhance ionization efficiency.
  • Collision Energy : Tune for optimal fragmentation to distinguish the deuterated compound from endogenous interferences.
  • Matrix Effect Mitigation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce ion suppression .

What methodologies are used to confirm the isotopic purity of this compound?

Basic Research Focus
Isotopic purity is critical for reliable quantification. Methods include:

  • HRMS : Verify the molecular ion peak ([M+H]+^+) and isotopic pattern (e.g., 4 deuterium atoms should yield a +4 Da shift).
  • NMR : Ensure the absence of residual non-deuterated protons in 1H^1H-NMR spectra.
  • Elemental Analysis : Confirm deuterium content via isotope ratio mass spectrometry (IRMS) .

How do researchers address challenges in synthesizing this compound with high isotopic enrichment?

Advanced Research Focus
Synthesis challenges include minimizing proton-deuterium exchange and side reactions:

  • Deuterated Reagents : Use deuterated solvents (e.g., D2_2O) and deuterium gas for hydrogenation steps.
  • Reaction Monitoring : Track isotopic incorporation via LC-MS or 2H^2H-NMR during intermediate stages.
  • Purification : Employ preparative HPLC with deuterated mobile phases to maintain isotopic integrity .

What are the implications of using this compound in metabolic stability assays?

Advanced Research Focus
Deuterated analogs can exhibit altered metabolic rates due to the kinetic isotope effect (KIE). Researchers should:

  • Compare metabolic half-life (t1/2t_{1/2}) with the non-deuterated parent compound using liver microsomes or hepatocytes.
  • Validate that deuterium substitution does not interfere with enzyme binding (e.g., CYP450 isoforms) via inhibition assays .

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